2,3-dihydro-1H-benzo[f]chromene-2-carboxylic acid
Description
Properties
IUPAC Name |
2,3-dihydro-1H-benzo[f]chromene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-14(16)10-7-12-11-4-2-1-3-9(11)5-6-13(12)17-8-10/h1-6,10H,7-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGFRQYQWSZVJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C3=CC=CC=C3C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-benzo[f]chromene-2-carboxylic acid can be achieved through several methods. One common approach involves the intramolecular cyclocondensation of β-enaminonitrile under acidic conditions . This reaction typically yields the desired chromene derivative in good yield. Another method involves the reaction of substituted resorcinols with 2-benzylidene malononitriles or nitrophenylboronic acid as a green catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-dihydro-1H-benzo[f]chromene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chromenone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include chromenone derivatives, dihydrochromenes, and various substituted chromenes, depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
DBCA and its derivatives have shown promising antitumor activity. Research indicates that compounds derived from the benzochromene structure exhibit cytotoxic effects against several cancer cell lines. For example, a study tested new coumarin derivatives, including those related to DBCA, against human tumor cell lines such as HepG2 (liver), HCT-116 (colon), and MCF-7 (breast). The results demonstrated significant inhibitory effects on cell proliferation, suggesting potential as lead compounds for cancer therapy .
Mechanism of Action
The mechanism of action for DBCA-related compounds often involves the inhibition of key enzymes or pathways associated with cancer cell growth. For instance, some derivatives have been found to inhibit histone deacetylase (HDAC), an enzyme linked to cancer progression. This inhibition can lead to apoptosis in cancer cells, making these compounds valuable in developing new anticancer drugs .
Organic Synthesis
Synthetic Intermediates
DBCA serves as a crucial intermediate in the synthesis of various organic compounds. Its ability to undergo functional group transformations makes it a versatile building block in organic synthesis. For instance, it can be converted into other heterocyclic compounds through reactions with different nucleophiles, facilitating the development of new pharmaceuticals .
Case Studies in Synthesis
A notable case involved the reaction of DBCA with glyoxalic acid to produce functionalized coumarins. These derivatives exhibited not only enhanced biological activity but also improved solubility profiles compared to their parent compounds. Such transformations highlight DBCA's utility in synthesizing novel compounds with desirable pharmacological properties .
Material Science
Polymer Composites
In material science, DBCA has been explored for its potential use in polymer composites. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research has indicated that polymers modified with DBCA display improved resistance to thermal degradation and better mechanical performance compared to unmodified polymers .
Photochemical Applications
DBCA's unique chromophoric properties make it suitable for photochemical applications. Compounds derived from DBCA have been investigated for use in photodynamic therapy (PDT) due to their ability to generate reactive oxygen species upon light activation. This property is particularly valuable in targeted cancer therapies where localized treatment is essential .
Summary of Findings
The following table summarizes key findings regarding the applications of this compound:
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Exhibits antitumor activity against various cancer cell lines; potential HDAC inhibitors |
| Organic Synthesis | Serves as an intermediate for synthesizing functionalized coumarins with enhanced biological activity |
| Material Science | Enhances mechanical properties and thermal stability in polymer composites; useful in photodynamic therapy |
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-benzo[f]chromene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid
Structural Differences :
- The 3-oxo derivative (C₁₄H₈O₄) features a conjugated ketone group at position 3, whereas the dihydro analog lacks this oxidation, resulting in a saturated 2,3-bond .
- Synthesis: The 3-oxo compound is synthesized via Knoevenagel condensation of 2-hydroxy-1-naphthaldehyde with Meldrum’s acid in ethanol, catalyzed by pyridine (93.1% yield) .
Physical and Spectral Properties :
- Melting Point : The 3-oxo compound melts at 233–234°C (decomposed), higher than many coumarin derivatives due to strong intermolecular hydrogen bonding from the carboxylic acid and ketone groups .
- Fluorescence : The 3-oxo derivatives (e.g., esters 6a–g) exhibit strong blue fluorescence (λem = 430–445 nm) with quantum yields up to 0.66, attributed to extended conjugation . The dihydro analog likely has reduced fluorescence due to the absence of the conjugated ketone.
6-Bromo-2-oxo-2H-chromene-3-carboxylic Acid
Structural Differences :
- This compound (C₁₀H₅BrO₄) is a monocyclic coumarin derivative with a bromine substituent at position 6 and a ketone at position 2 .
Physical Properties :
Benzo[de]chromene Derivatives
Structural Differences :
- Benzo[de]chromenes (e.g., efaroxan analogs) have a fused naphthalene system instead of the benzochromene scaffold .
Comparative Data Table
Key Research Findings
- The 3-oxo derivatives exhibit superior fluorescence and bioactivity compared to non-oxidized analogs due to conjugation and reactive ketone groups .
- Synthetic routes for dihydro analogs are less explored but may involve reductive or cyclization strategies .
- The dihydro analog’s commercial availability (e.g., sc-343362) suggests utility in further studies, though its properties remain undercharacterized .
Biological Activity
2,3-Dihydro-1H-benzo[f]chromene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a fused chromene ring system, which is known to contribute to its biological activity. The compound has a molecular formula of C12H10O3 and a molecular weight of approximately 202.21 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, derivatives synthesized from this compound demonstrated significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. One notable study reported that certain derivatives induced apoptosis and arrested the cell cycle by elevating intracellular reactive oxygen species (ROS) levels, suggesting a mechanism for their antitumor effects .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In a synthesis study aimed at creating hybrid compounds combining chromene derivatives with other pharmacophores, some derivatives exhibited potent antimicrobial activity against a range of pathogens. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the chromene ring enhanced antibacterial efficacy .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been explored for its anti-inflammatory effects. Compounds derived from this structure were found to inhibit pro-inflammatory cytokines in vitro, making them potential candidates for treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Its hydrophobic nature allows it to penetrate cell membranes effectively. Upon entering the cell, it may modulate various signaling pathways involved in cell proliferation and apoptosis.
Case Studies
Q & A
Q. How can 2,3-dihydro-1H-benzo[f]chromene-2-carboxylic acid be synthesized and purified for academic research?
Methodological Answer: The synthesis typically involves cyclization reactions of pre-functionalized precursors. For example, continuous-flow methods using diazomethane derivatives (e.g., O-methylations) can optimize yield and safety by reducing intermediate isolation steps . Purification often employs high-performance liquid chromatography (HPLC) with Chromolith columns (2 μL injection volume, 22°C) to resolve stereoisomers and byproducts . Post-synthesis, recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) enhances purity, as demonstrated for structurally related chromene-carboxylic acids .
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves substituent positioning on the chromene ring, with coupling constants indicating diastereomeric ratios (e.g., J = 8–12 Hz for adjacent protons) .
- X-ray Diffraction (XRD): Crystal structure analysis reveals conformational details, such as dihedral angles between the naphthalene system (54.39°) and substituent rings (74.80°), critical for understanding π-π stacking and hydrogen-bonding interactions . Lattice parameters (e.g., monoclinic C2/c symmetry, β = 111.8°) are determined via single-crystal XRD .
Advanced Research Questions
Q. How can computational methods validate experimental data for this compound’s reactivity or binding interactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electronic properties, such as HOMO-LUMO gaps, to predict redox behavior or ligand-binding affinity . Molecular docking studies (e.g., AutoDock Vina) simulate interactions with biological targets (e.g., γ-secretase inhibitors), correlating binding energies (ΔG = −8 to −10 kcal/mol) with experimental IC₅₀ values .
Q. What strategies address contradictions in catalytic or chemosensing performance data?
Methodological Answer:
- Triangulation: Cross-validate fluorescence titration results (e.g., Stern-Volmer plots for ion detection) with electrochemical assays (e.g., cyclic voltammetry) .
- Iterative Refinement: Adjust experimental conditions (e.g., pH, solvent polarity) to reconcile discrepancies in photocatalytic CO₂ reduction efficiency, as seen in studies using sacrificial electron donors like dihydro-benzoimidazoles .
- Error Analysis: Quantify instrument-specific variances (e.g., ±0.05 Å in XRD bond lengths) to distinguish true anomalies from measurement noise .
Q. How can this compound be applied in developing chemosensors or photocatalytic systems?
Methodological Answer:
- Chemosensors: Functionalize the carboxylic acid group with fluorophores (e.g., anthracene derivatives) for sodium ion detection. Fluorescence quenching studies (λₑₓ = 350 nm, λₑₘ = 450 nm) and Job’s plot analysis determine stoichiometry (e.g., 1:1 ligand-metal binding) .
- Photocatalysis: Incorporate into Ru(II) supramolecular complexes for CO₂ reduction. Optimize sacrificial donors (e.g., 1,3-dimethyl-2-(o-hydroxyphenyl)-dihydroimidazole) to achieve high turnover numbers (TON = 2766) and selectivity for formic acid (FHCOOH = 0.46) .
Data Management and Structural Analysis
Q. How are conformational dynamics of the dihydrochromene ring analyzed experimentally and computationally?
Methodological Answer:
- Dynamic NMR: Variable-temperature ¹H NMR (e.g., 298–373 K) monitors ring puckering transitions, with coalescence temperatures identifying energy barriers (ΔG‡ ≈ 60–80 kJ/mol) .
- Molecular Dynamics (MD): Simulations (e.g., AMBER force field) predict half-chair conformations and quantify intramolecular strain via torsional angle distributions (e.g., C2-C3-C10-O1 = 10.79°) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
